

Statistical analysis of comparative data from creatine derivative studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicreatine malate*

Cat. No.: *B8822164*

[Get Quote](#)

A Comparative Statistical Analysis of Creatine Derivatives

Creatine monohydrate stands as one of the most extensively researched and effective ergogenic aids for enhancing high-intensity exercise capacity and lean body mass. Despite its proven efficacy and high bioavailability, the pursuit of improved physicochemical properties—such as solubility and stability—has led to the development of numerous creatine derivatives. This guide provides a comprehensive comparison of these derivatives against the benchmark, creatine monohydrate, supported by experimental data to inform researchers, scientists, and drug development professionals.

Comparative Analysis of Key Creatine Derivatives

The primary rationale for developing creatine derivatives is to enhance creatine's bioavailability and reduce potential side effects. However, extensive research indicates that creatine monohydrate is not significantly degraded during normal digestion, with nearly 99% of an oral dose being taken up by tissues or excreted.^{[1][2]} Newer forms of creatine have been purported to possess superior physical and chemical properties, efficacy, and safety profiles, but these claims are often not substantiated by peer-reviewed research.^[2]

Creatine Monohydrate (CM)

As the most studied form, creatine monohydrate is the gold standard against which all other derivatives are measured.^{[3][4][5]} It is a molecule of creatine bound to a molecule of water.^{[5][6]} Its benefits in increasing muscle strength, power, and lean mass are well-documented in hundreds of studies.^{[3][7]} Micronized creatine monohydrate is a form that has been mechanically processed to reduce particle size, which improves water solubility and mixability but does not alter its fundamental efficacy.^[8]

Creatine Ethyl Ester (CEE)

CEE was developed with the hypothesis that esterification would increase its lipophilicity, thereby enhancing absorption and cell permeability.^[1] However, research has demonstrated that CEE is highly unstable in the acidic environment of the stomach and at neutral pH, leading to rapid degradation into the waste product creatinine.^{[1][4]} This chemical instability significantly compromises its bioavailability, making it less effective than creatine monohydrate at increasing muscle creatine stores and improving performance metrics.^{[1][7]} In fact, studies have shown that CEE supplementation leads to a large and significant increase in serum creatinine levels with no superior benefit over CM.^{[1][7]}

Buffered Creatine (e.g., Kre-Alkalyn)

Supplement manufacturers have added alkaline powders to creatine to create buffered forms, claiming this improves stomach stability and reduces side effects like bloating.^{[3][8]} However, comparative studies have found no evidence that buffered creatine is more effective or safer than creatine monohydrate.^{[2][3][9]} Research indicates that both forms result in similar increases in muscle creatine content, strength, and anaerobic capacity, with no significant differences in reported side effects.^{[2][9][10]}

Creatine Hydrochloride (HCl)

Creatine HCl is creatine bound to a hydrochloride group, which significantly increases its water solubility.^{[11][12][13]} Proponents claim this enhanced solubility leads to better absorption and allows for lower doses.^{[11][13]} While it is more soluble, there is limited scientific evidence to suggest it is more effective than creatine monohydrate in terms of strength or muscle gains when equivalent doses are compared.^{[12][14]} Some studies suggest it may cause less water retention, which could be preferable for some users.^[15]

Creatine Nitrate (CN)

This form binds a creatine molecule to a nitrate group. The purported benefit is twofold: the ergogenic effects of creatine and the potential for nitrate to act as a vasodilator, potentially improving blood flow.[5][16] Creatine nitrate is significantly more water-soluble than monohydrate.[16][17] Some limited research suggests it may have better absorption and a lower non-responder rate.[17] However, studies directly comparing performance outcomes are scarce, and creatine monohydrate remains the more extensively researched and validated option.[5][18] One study did find that a combination of creatine nitrate and creatinine resulted in a more powerful rise in serum and muscle creatine levels compared to creatine monohydrate alone.[19]

Creatine Magnesium Chelate

This derivative binds creatine to magnesium. The theory is that magnesium, being involved in creatine metabolism, could enhance its uptake and effectiveness.[3][20] Some studies have suggested it may be as effective as creatine monohydrate, potentially with less water weight gain.[6][20] However, other research indicates no significant performance differences between the two forms.[6] Overall, more research is needed to confirm any superior benefits over creatine monohydrate.[3][20]

Creatine Pyruvate

Creatine pyruvate combines creatine with pyruvic acid.[21] It is noted for having better water solubility than creatine monohydrate.[21][22] While some research indicated it might lead to higher plasma creatine levels, this did not necessarily translate to greater muscle absorption or enhanced performance compared to monohydrate.[20][23] Studies on its effects on endurance and sprint performance have yielded mixed results.[24]

Polyethylene Glycosylated (PEG) Creatine

PEG is a non-toxic polymer used as a delivery system to enhance the absorption of various compounds.[25] Studies have suggested that PEG-creatine may produce similar ergogenic effects to creatine monohydrate but at smaller doses. Research has shown that supplementation with 1.25g and 2.50g of PEG-creatine improved muscle strength to the same extent as 5g of creatine monohydrate. It has also been shown to have a positive effect on lower-body power, agility, and upper-body muscular endurance.[25][26]

Cyclocreatine and Phosphocreatine

Cyclocreatine is a synthetic analog of creatine that can also be phosphorylated by creatine kinase to form phosphocyclocreatine.[27][28] It is being investigated as a potential therapeutic agent for conditions like creatine transporter deficiency because it can enter cells independently of the creatine transporter.[28][29] Both creatine and cyclocreatine have shown neuroprotective effects in animal models by buffering cellular ATP levels.[27] Phosphocreatine itself has been shown to interact with cell membranes, suggesting non-energy-related protective functions.[30]

Data Presentation

The following tables summarize the quantitative data from various comparative studies.

Table 1: Comparative Efficacy of Creatine Derivatives vs. Creatine Monohydrate

Derivative	Key Findings on Performance and Body Composition	Supporting Studies
Creatine Ethyl Ester	<p>Not as effective as CM in increasing serum and muscle creatine levels. No additional benefit to muscle mass, strength, or power.^[7]</p> <p>Significantly increases serum creatinine.^{[1][7]}</p>	Spillane et al. (2009) ^[7]
Buffered Creatine	<p>No significant differences in changes in muscle creatine content, body composition, 1RM strength, or power output compared to CM.^{[2][9]}</p>	Jagim et al. (2012) ^{[2][9]}
Creatine HCl	<p>Significantly enhanced strength and hypertrophy alongside resistance training, but showed no benefit over CM.^[14]</p>	Alraddadi et al. (2021) ^[14]
Creatine Nitrate	<p>One study found better bench press improvements with 3g/day of CN vs. CM over 28 days.^[17] A combination with creatinine showed superior increases in serum and muscle creatine levels vs. CM.^[19]</p>	Galvan et al. (2016) ^[17] , Ostojic et al. (2019) ^[19]
Creatine Magnesium Chelate	<p>Some studies show similar performance improvements to CM, with a trend for increased intracellular water and mean power.^[6] Another study found no significant performance differences.^[6]</p>	Selsby et al. (2004), Brilla et al. [6]

Creatine Pyruvate	Showed higher plasma creatine levels than CM, but this did not translate to greater muscle absorption or performance. [20] [23]	Jäger et al. (2007) [24]
PEG Creatine	Smaller doses (1.25g, 2.50g) improved muscle strength (1RM bench press and leg press) to the same extent as a 5g dose of CM.	Herda et al. (2009)

Table 2: Physicochemical Properties and Bioavailability

Derivative	Solubility	Stability	Bioavailability/Absorption
Creatine Monohydrate	Low water solubility (14 g/L at 20°C).[31]	Highly stable in solid form. Not significantly degraded during normal digestion.[2] [32][33]	Nearly 99% of an oral dose is taken up by tissues or excreted.[1] [2]
Creatine Ethyl Ester	Superior solubility claimed.	Highly unstable at acidic and neutral pH; rapidly degrades to creatinine.[1][34]	Compromised due to rapid degradation to creatinine.[1]
Buffered Creatine	Similar to CM.	Claimed to be more stable in the stomach, but evidence is lacking.[3] CM is already highly stable during digestion.[2]	No evidence of superior absorption or retention compared to CM.[2][9]
Creatine HCl	Significantly more soluble in water than CM.[11][12][13]	May have better stability in acidic conditions.[13]	Theoretically improved due to high solubility, but no significant differences in efficacy when doses are matched. [12]
Creatine Nitrate	10 times more soluble than CM.[16]	Stable during simulated digestion. [32]	One study suggested 38% better absorption and faster muscle uptake than CM.[17]
Creatine Pyruvate	Improved water solubility compared to CM.[21]	Stable during simulated digestion. [32]	May result in slightly higher plasma creatine concentrations, but bioavailability is likely similar to CM.[20][21]

Table 3: Safety and Side Effect Profile

Derivative	Reported Side Effects	Comparative Notes
Creatine Monohydrate	Generally safe for long-term use (up to 5 years).[35][36] The only consistently reported side effect is weight gain, likely from water retention.[37] Does not appear to affect kidney function in healthy individuals.[35][38]	The benchmark for safety. Billions of servings have been consumed.[37]
Creatine Ethyl Ester	No specific adverse effects reported beyond those of CM, but leads to significantly higher creatinine levels.[1][7]	The increase in creatinine, a metabolic waste product, is a notable drawback.[1]
Buffered Creatine	No evidence of fewer side effects (e.g., bloating, cramping) compared to CM.[2][3][9]	Claims of reduced side effects are not supported by scientific studies.[2][8]
Creatine HCl	May cause fewer digestive issues and less water retention for sensitive individuals.[11][13]	Less research is available on its long-term safety compared to CM.[15]
Creatine Nitrate	May lower blood pressure if taken in excess due to the nitrate component.[16]	Limited long-term safety data available.[17]
All Derivatives	In general, when high-purity ingredients are used, creatine derivatives are considered safe. The primary concern is the lack of long-term safety data compared to the extensive research on CM.[37]	Creatine monohydrate remains the form with the most robust safety profile.[38]

Experimental Protocols

A detailed methodology is crucial for the interpretation of comparative data. The following protocol is a summary of the design used in the pivotal study by Spillane et al. (2009), which compared Creatine Monohydrate, Creatine Ethyl Ester, and a placebo.

Study Design: A randomized, double-blind, placebo-controlled trial.

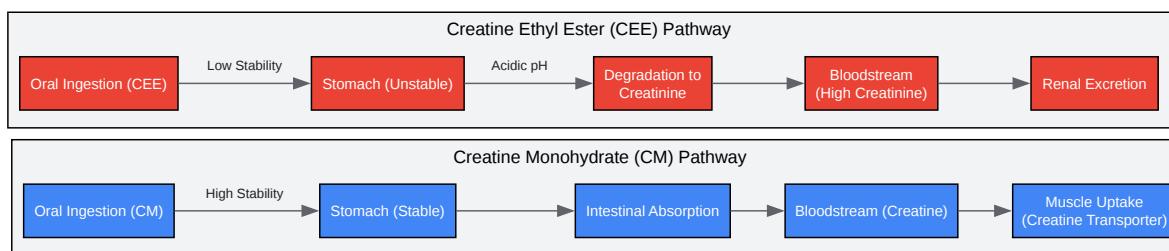
Participants: 30 non-resistance-trained males were randomly assigned to one of three groups:

- Creatine Monohydrate (CRT)
- Creatine Ethyl Ester (CEE)
- Placebo (PLA)

Supplementation Protocol:

- Loading Phase (5 days): 0.30 g/kg of fat-free body mass (approximately 20 g/day).
- Maintenance Phase (42 days): 0.075 g/kg of fat-free body mass (approximately 5 g/day).
- The supplements were mixed with 500 mL of grape-flavored drink.

Resistance Training Program: Participants engaged in a supervised, periodized resistance training program four days per week for the duration of the 47-day study.

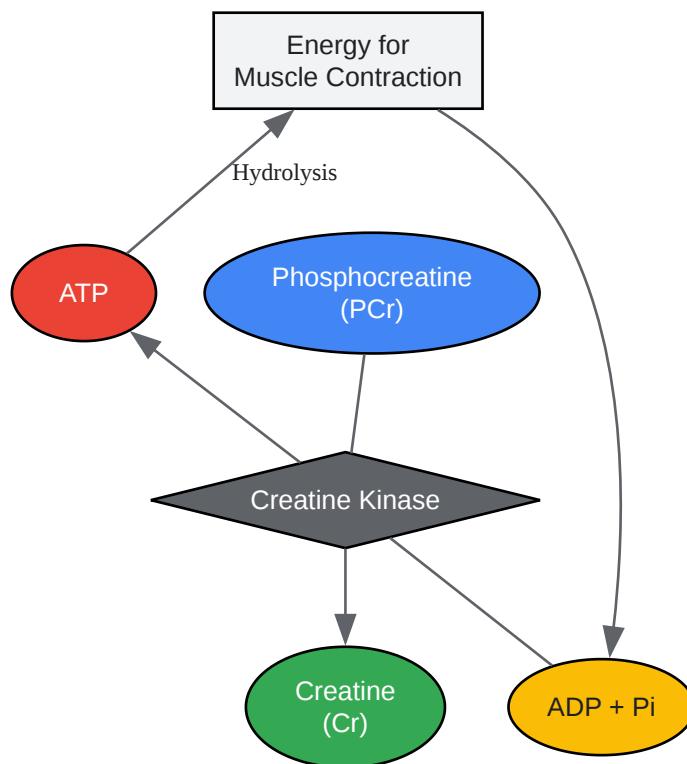

Measurements (Assessed at days 0, 6, 27, and 48):

- Serum Analysis: Blood samples were analyzed for serum creatine and creatinine concentrations.
- Muscle Analysis: Muscle biopsies were taken from the vastus lateralis to determine total muscle creatine content.
- Performance and Body Composition: Measures included 1-repetition maximum (1RM) for bench press and leg press, body mass, fat-free mass, fat mass, and total body water.

Statistical Analysis: Data were analyzed using appropriate statistical models (e.g., ANOVA with repeated measures) to determine significant differences between groups over time.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to creatine derivative studies.



[Click to download full resolution via product page](#)

Caption: Metabolic fate of Creatine Monohydrate vs. Creatine Ethyl Ester.

[Click to download full resolution via product page](#)

Caption: Workflow of a randomized, placebo-controlled comparative study.

[Click to download full resolution via product page](#)

Caption: The Phosphocreatine (PCr) energy shuttle signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. A buffered form of creatine does not promote greater changes in muscle creatine content, body composition, or training adaptations than creatine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6 Types of Creatine: Benefits, Research, and How to Choose [healthline.com]
- 4. livemomentous.com [livemomentous.com]
- 5. performancelab.com [performancelab.com]

- 6. [predatornutrition.com](#) [predatornutrition.com]
- 7. The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [bubsnaturals.com](#) [bubsnaturals.com]
- 9. [ast-ss.com](#) [ast-ss.com]
- 10. [tandfonline.com](#) [tandfonline.com]
- 11. [nakednutrition.com](#) [nakednutrition.com]
- 12. [transparentlabs.com](#) [transparentlabs.com]
- 13. [jinfiniti.com](#) [jinfiniti.com]
- 14. Supplementing With Which Form of Creatine (Hydrochloride or Monohydrate) Alongside Resistance Training Can Have More Impacts on Anabolic/Catabolic Hormones, Strength and Body Composition? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [boldebottle.com](#) [boldebottle.com]
- 16. [mrsupplement.com.au](#) [mrsupplement.com.au]
- 17. [jinfiniti.com](#) [jinfiniti.com]
- 18. [collagensei.com](#) [collagensei.com]
- 19. Searching for a better formulation to enhance muscle bioenergetics: A randomized controlled trial of creatine nitrate plus creatinine vs. creatine nitrate vs. creatine monohydrate in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [legionathletics.com](#) [legionathletics.com]
- 21. [mrsupplement.com.au](#) [mrsupplement.com.au]
- 22. [muscleandstrength.com](#) [muscleandstrength.com]
- 23. [vice.com](#) [vice.com]
- 24. The effects of creatine pyruvate and creatine citrate on performance during high intensity exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [digitalcommons.unl.edu](#) [digitalcommons.unl.edu]
- 26. The effects of polyethylene glycosylated creatine supplementation on anaerobic performance measures and body composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Neuroprotective Effects of Creatine and Cyclocreatine in Animal Models of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Phosphocyclocreatine is the dominant form of cyclocreatine in control and creatine transporter deficiency patient fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Phosphocyclocreatine is the dominant form of cyclocreatine in control and creatine transporter deficiency patient fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Research Collection | ETH Library [research-collection.ethz.ch]
- 31. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Stability of creatine derivatives during simulated digestion in an in vitro model - Food & Function (RSC Publishing) [pubs.rsc.org]
- 33. researchgate.net [researchgate.net]
- 34. pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Creatine - Mayo Clinic [mayoclinic.org]
- 36. Creatine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 37. Are There Any Side Effects to Taking Creatine? [nutritionfacts.org]
- 38. Creatine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Statistical analysis of comparative data from creatine derivative studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8822164#statistical-analysis-of-comparative-data-from-creatine-derivative-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com